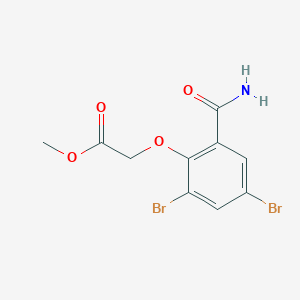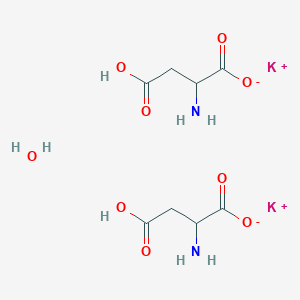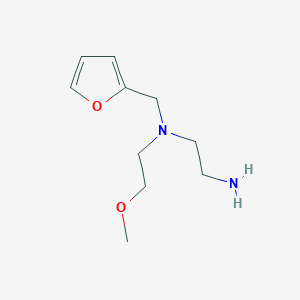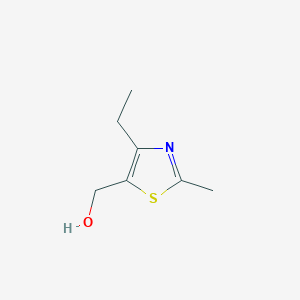![molecular formula C15H24N2O5 B1455202 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid CAS No. 1357353-26-4](/img/structure/B1455202.png)
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid
Overview
Description
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid (TBCA) is an organic compound belonging to the class of spiro compounds. It is a colorless, crystalline solid that is soluble in water and alcohols, and has a melting point of approximately 118°C. It is a versatile intermediate for the synthesis of a variety of compounds. TBCA has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
The compound 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid falls into a broader category of neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives. These compounds have been isolated and identified from various sources such as plants, algae, fungi, marine invertebrates, and microorganisms, showcasing a range of biological activities. Their applications span across several industries, including the development of chemicals for pharmaceutical, cosmetic, and agronomic uses due to their antioxidant, anticancer, antimicrobial, and antibacterial properties (Dembitsky, 2006).
Biological Activity and Chemical Synthesis
Carboxylic acids, including derivatives similar to the compound , are known for their diverse biological activities. They play significant roles in various biochemical processes and have been used in the synthesis of bioactive compounds. The structure of these acids influences their antioxidant, antimicrobial, and cytotoxic activities. For instance, modifications in the carboxylic group and the aromatic ring significantly affect these properties, offering a template for designing new drugs and chemical agents with improved efficacy and reduced side effects (Godlewska-Żyłkiewicz et al., 2020).
Industrial and Environmental Applications
In the context of industrial applications, carboxylic acids are utilized in the production of levulinic acid (LEV) from biomass, which is a key building block for synthesizing a variety of value-added chemicals. This approach not only reduces the cost of drug synthesis but also contributes to cleaner reaction processes, highlighting the potential of carboxylic acid derivatives in medicinal chemistry and environmental sustainability efforts (Zhang et al., 2021).
Challenges and Future Directions
While the applications of carboxylic acid derivatives are vast, challenges remain in understanding their complete environmental impact, particularly concerning their persistence and bioaccumulation potential. Studies have emphasized the need for further research to fully characterize the behavior of these compounds in natural systems and their long-term effects on human health and ecosystems. Developing novel compounds with lower toxicity profiles and understanding the intricate balance between beneficial uses and potential environmental risks are critical areas for future investigation (Conder et al., 2008).
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(21)17-6-4-15(5-7-17)8-11(18)16-9-10(15)12(19)20/h10H,4-9H2,1-3H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMTTNDESLAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)


![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)

![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)

